molecular formula C21H21N5O2S B6558909 4-(dimethylamino)-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide CAS No. 1172815-94-9

4-(dimethylamino)-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide

Cat. No.: B6558909
CAS No.: 1172815-94-9
M. Wt: 407.5 g/mol
InChI Key: IPVMOTNWJLOKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.14159610 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Dimethylamino)-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H17N3O2S\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and inhibiting cell proliferation.
  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways critical for cancer cell survival.

Anticancer Activity

Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can effectively reduce the viability of glioblastoma cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies indicate that it possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory potential of this compound. Its structural analogs have been reported to exhibit selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. This suggests that the compound could be developed as a therapeutic agent for inflammatory diseases .

Study 1: Antitumor Activity

In a study conducted by Da Silva et al., various thiazolidinone derivatives were tested for their cytotoxic effects on glioblastoma multiforme cells. Among these derivatives, those structurally related to this compound exhibited potent antitumor activity, demonstrating a significant decrease in cell viability .

Study 2: Antimicrobial Efficacy

A comprehensive evaluation of benzothiazole derivatives revealed that certain compounds showed promising antibacterial activity against E. coli and S. aureus. The study highlighted the potential for these compounds to serve as lead structures for developing new antimicrobial agents .

Data Table

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AnticancerGlioblastoma cells10
AntibacterialStaphylococcus aureus5
AntibacterialEscherichia coli7
COX InhibitionCOX-II0.52

Properties

IUPAC Name

4-(dimethylamino)-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-13-11-19(23-20(27)14-5-7-15(8-6-14)25(2)3)26(24-13)21-22-17-10-9-16(28-4)12-18(17)29-21/h5-12H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVMOTNWJLOKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.